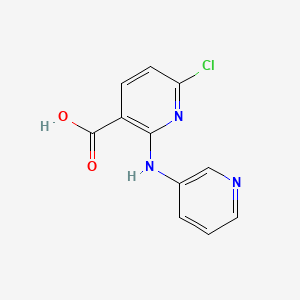

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-halo-2-pyridones have been used as catalysts for ester aminolysis . The reaction could be performed without strictly dry and anaerobic conditions and the 6-chloro-2-pyridone catalyst could be recovered quantitatively after reaction .Chemical Reactions Analysis

In a study, it was found that 6-halo-2-pyridones catalyzed ester aminolysis . Not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate .Aplicaciones Científicas De Investigación

Regioexhaustive Functionalization

6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid is utilized in the concept of regioexhaustive functionalization. Studies have demonstrated the conversion of related chloro(trifluoromethyl)pyridines into various carboxylic acids, highlighting the use of organometallic methods such as site-discriminating deprotonation, regio-divergent iodine migration, and steric screening by bulky trialkylsilyl groups. This approach underscores the chemical's versatility in synthetic chemistry (Cottet & Schlosser, 2004).

Crystal Structure and Computational Studies

Crystal structure and computational studies have been conducted on pyrazole derivatives of this compound. These studies involve spectroscopies, X-ray diffraction, density-functional-theory (DFT) calculations, and investigations into thermodynamic properties. The research provides insights into the molecular structure, stability, and potential applications of these compounds in various scientific fields (Shen et al., 2012).

Fluorescent Probes for Mercury Ion

The chemical has been involved in the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown efficacy as fluorescent probes for mercury ion detection. This application is crucial in environmental monitoring and highlights the compound's significance in developing sensitive and specific detection methods for hazardous substances (Shao et al., 2011).

Catalytic Activity and Complex Formation

Substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates derived from related compounds have been shown to form stable complexes with Cu(II) ions and exhibit catalytic activity. These findings are essential for the field of catalysis, potentially leading to more efficient and selective catalytic processes (Drabina et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have exhibited significant anti-tubercular activity .

Propiedades

IUPAC Name |

6-chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-9-4-3-8(11(16)17)10(15-9)14-7-2-1-5-13-6-7/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUPEJFEAHCPQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)

![[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B2372876.png)

![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2372888.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)

![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)